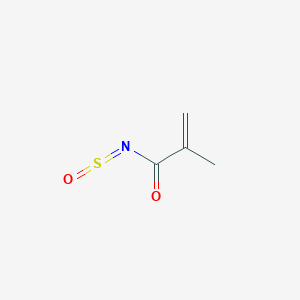![molecular formula C31H30N6 B12542745 5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 143266-99-3](/img/structure/B12542745.png)
5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a methylene bridge, each substituted with an ethyl group and a 6-methylpyridin-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution with pyridine: The benzimidazole core is then reacted with 6-methylpyridine derivatives to introduce the pyridine moiety.
Methylene bridge formation: The final step involves the formation of the methylene bridge connecting the two benzimidazole units. This can be done using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce partially or fully reduced benzimidazole derivatives.
科学的研究の応用
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, disrupting their normal function. This binding can inhibit cell proliferation, induce apoptosis, or interfere with metabolic pathways, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole: A simpler analog lacking the methylene bridge.
5,5’-Methylenebis[1H-benzimidazole]: Lacks the ethyl and pyridine substitutions.
2-(6-methylpyridin-2-yl)-1H-benzimidazole: Lacks the ethyl group and methylene bridge.
Uniqueness
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is unique due to its dual benzimidazole structure connected by a methylene bridge, along with the specific ethyl and pyridine substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
特性
CAS番号 |
143266-99-3 |
|---|---|
分子式 |
C31H30N6 |
分子量 |
486.6 g/mol |
IUPAC名 |
1-ethyl-5-[[1-ethyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C31H30N6/c1-5-36-28-15-13-22(18-26(28)34-30(36)24-11-7-9-20(3)32-24)17-23-14-16-29-27(19-23)35-31(37(29)6-2)25-12-8-10-21(4)33-25/h7-16,18-19H,5-6,17H2,1-4H3 |
InChIキー |
HBYJFZZIOKZNHY-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C(=N4)C5=CC=CC(=N5)C)CC)N=C1C6=CC=CC(=N6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



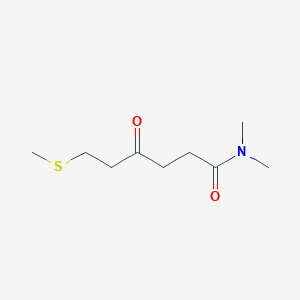
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
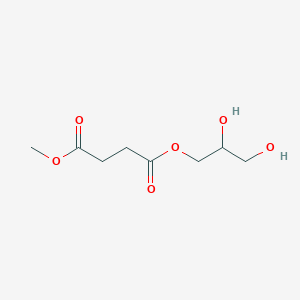
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)

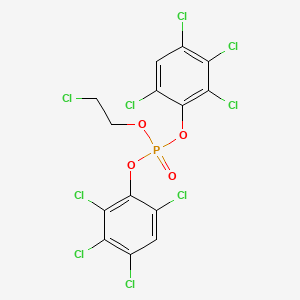
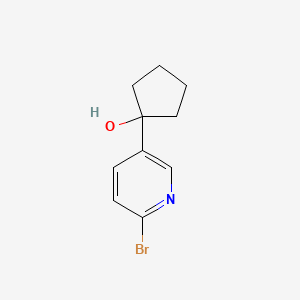
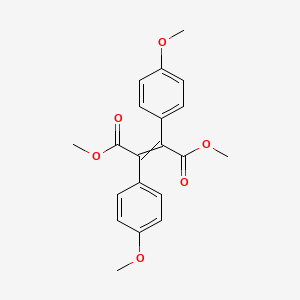
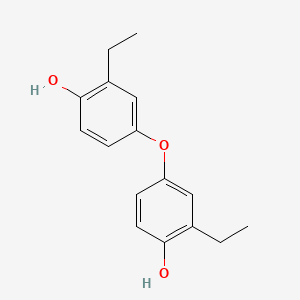

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)

